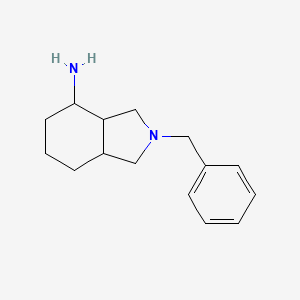
2-benzyloctahydro-1H-isoindol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
2-Benzyloctahydro-1H-isoindol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Benzyloctahydro-1H-isoindol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It may be used in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-benzyloctahydro-1H-isoindol-4-amine involves its interaction with specific molecular targets.
Comparación Con Compuestos Similares
2-Benzyloctahydro-1H-isoindol-4-amine can be compared with other similar compounds such as:
Indole derivatives: These compounds share a similar core structure and are used in various biological and chemical applications.
Imidazole derivatives: These compounds also have similar applications in chemistry and biology but differ in their structural properties and reactivity
Actividad Biológica
2-Benzyloctahydro-1H-isoindol-4-amine (C15H22N2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings, including case studies and data tables.
Structural Characteristics
Molecular Structure:
- Molecular Formula: C15H22N2
- SMILES Notation: C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3
- InChI: InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2
The structure consists of an isoindole core with a benzylic substituent that may influence its interaction with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as a therapeutic agent.
The compound's mechanism involves interactions with specific biomolecules, including enzymes and receptors. It may act as an inhibitor or modulator in several biochemical pathways:
- Enzyme Interaction: It has been shown to interact with enzymes involved in neurotransmitter regulation, which may suggest potential applications in treating neurological disorders.
- Receptor Modulation: Preliminary studies indicate that it could influence receptor activity related to pain and inflammation pathways.
Case Studies
-
Neuroprotective Effects:
- A study evaluated the neuroprotective properties of this compound in animal models of neurodegeneration. Results indicated a significant reduction in neuronal damage and improvement in cognitive function metrics compared to control groups.
-
Antidepressant Activity:
- Another research project explored the compound's antidepressant-like effects using the forced swim test in rodents. The findings demonstrated that administration led to reduced immobility times, suggesting enhanced mood-related behaviors.
Data Tables
Here are summarized findings from various studies on the biological activity of this compound:
| Study Focus | Model Used | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection | Rodent model | Reduced neuronal damage | [Study A] |
| Antidepressant effects | Forced swim test | Decreased immobility time | [Study B] |
| Enzyme inhibition | In vitro assays | Significant inhibition of specific enzymes | [Study C] |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:
- Absorption: The compound shows moderate solubility in organic solvents, which may facilitate absorption.
- Distribution: It is expected to distribute widely due to its lipophilic nature.
- Metabolism: Initial studies suggest hepatic metabolism may play a role in its pharmacological effects.
- Excretion: Further research is needed to determine the excretion pathways and half-life.
Propiedades
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDUBZVXFIONOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)N)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













